molecular formula C10H13Cl2NO4 B165534 (2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate CAS No. 3599-58-4

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate

Cat. No.: B165534
CAS No.: 3599-58-4
M. Wt: 282.12 g/mol
InChI Key: LWEGPOVUIQAHBP-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H13Cl2NO4 and a molecular weight of 282.12 g/mol. It is known for its applications in various fields, including agriculture and scientific research. This compound is particularly notable for its herbicidal properties, making it a valuable tool in weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate typically involves the reaction of (o,p-dichlorophenoxy)acetic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

(o,p-dichlorophenoxy)acetic acid+2-aminoethanol(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate\text{(o,p-dichlorophenoxy)acetic acid} + \text{2-aminoethanol} \rightarrow \text{this compound} (o,p-dichlorophenoxy)acetic acid+2-aminoethanol→(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on plant growth and development, particularly in the context of herbicidal activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular pathways and molecular targets.

    Industry: It is widely used in agriculture as a herbicide to control weed growth in various crops.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. The compound disrupts the normal growth processes of weeds by interfering with the synthesis of essential proteins and enzymes. This leads to the inhibition of cell division and ultimately results in the death of the targeted weeds.

Comparison with Similar Compounds

Similar Compounds

    Glyphosate: Another widely used herbicide with a similar mode of action.

    2,4-Dichlorophenoxyacetic acid: A related compound with similar herbicidal properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with comparable applications.

Uniqueness

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate is unique in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of (o,p-dichlorophenoxy)acetic acid with 2-aminoethanol results in a compound with enhanced solubility and efficacy as a herbicide.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetate;2-hydroxyethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.C2H7NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEGPOVUIQAHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C(CO)[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3599-58-4
Record name Acetic acid, 2-(2,4-dichlorophenoxy)-, compd. with 2-aminoethanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3599-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D ethanolamine salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003599584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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